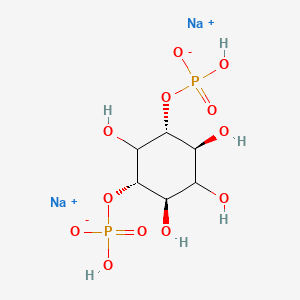
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonistic properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed as the l-tartrate salt of the ®-enantiomer, which is the active form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several steps, with the key step being the lithiation/borylation-protodeboronation of a homoallyl carbamate . This process can be optimized using magnesium bromide in methanol, leading to high yield and enantioselectivity . The overall synthesis involves eight steps, resulting in a 30% overall yield and 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine typically involve large-scale synthesis using the same lithiation/borylation-protodeboronation methodology. The process is scaled up to ensure consistent yield and purity, with stringent quality control measures in place to maintain the enantiomeric purity of the final product .
化学反应分析
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylcarbonyloxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the N-oxide derivative from oxidation, the amine form from reduction, and various substituted derivatives from nucleophilic substitution .
科学研究应用
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
作用机制
®-5-Isopropylcarbonyloxymethyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
相似化合物的比较
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar therapeutic applications.
Darifenacin: A muscarinic receptor antagonist with a higher selectivity for the M3 receptor.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .
属性
CAS 编号 |
1380491-70-2 |
|---|---|
分子式 |
C26H37NO3 |
分子量 |
411.586 |
IUPAC 名称 |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
InChI 键 |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
同义词 |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


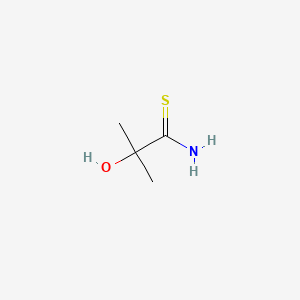
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
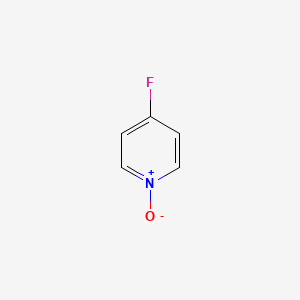
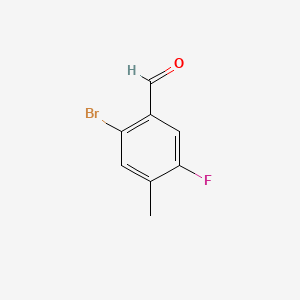
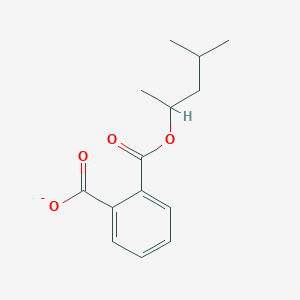
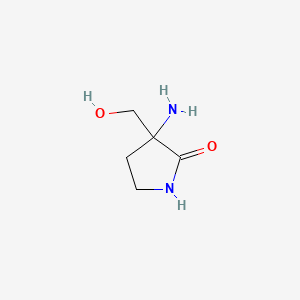

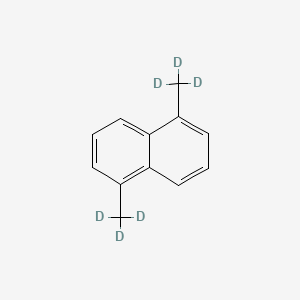
![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)
